2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid
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Overview
Description
2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes ethane-1,2-diyl groups and ethylamino-oxoethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid typically involves the reaction of ethylenediamine with glycine derivatives under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the final product. The use of advanced technologies ensures the efficient production of high-purity 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups under suitable conditions.
Substitution: The ethylamino groups can undergo substitution reactions with various electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent in metal detoxification.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: Similar in structure but lacks the ethylamino-oxoethyl groups.
Triethylene glycol diacetate: Contains ethylene glycol units but differs in functional groups.
Dimethyl 2,2’-[1,2-ethanediylbis(oxy)]diacetate: Similar backbone structure but different substituents.
Uniqueness
2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
61533-58-2 |
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Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
2-[2-[carboxymethyl-[2-(ethylamino)-2-oxoethyl]amino]ethyl-[2-(ethylamino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O6/c1-3-15-11(19)7-17(9-13(21)22)5-6-18(10-14(23)24)8-12(20)16-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20)(H,21,22)(H,23,24) |
InChI Key |
BSVYKOHYEYOBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN(CCN(CC(=O)NCC)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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